molecular formula C23H31NO2 B3472527 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide CAS No. 6144-67-8

2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide

Cat. No.: B3472527
CAS No.: 6144-67-8
M. Wt: 353.5 g/mol
InChI Key: AMLWABLNFSZXPS-UHFFFAOYSA-N
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Description

The compound 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide is an acetamide derivative featuring a phenoxy core substituted with a tert-butyl and methyl group at positions 2 and 4, respectively. The acetamide nitrogen is further substituted with a 6-methyl-2-(methylethyl)phenyl group. Such compounds are often explored for their biological activities, including enzyme inhibition or pesticidal properties, depending on substituent patterns .

Properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-15(2)18-10-8-9-17(4)22(18)24-21(25)14-26-20-12-11-16(3)13-19(20)23(5,6)7/h8-13,15H,14H2,1-7H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWABLNFSZXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C(C)C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360824
Record name ST50186027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-67-8
Record name ST50186027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy and phenylacetamide intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, the compound can be a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

    Industry: The compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Mol. Weight (g/mol) Melting Point (°C) Rf Value Yield (%) Key Structural Features Reference
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide C₁₆H₂₅NO₃ 279.38 Not reported Not reported Not reported Phenoxy with 2-tert-butyl, 4-methyl; N-(2-methoxyethyl) substituent
N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide C₁₉H₂₄N₂O₂ 312.41 Not reported Not reported Not reported Phenoxy with 4-tert-butyl; N-(4-amino-2-methylphenyl) substituent
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide C₂₂H₂₇ClN₂O₃ 402.17 124–126 0.26 95 Dichlorophenyl and methoxybenzyl substituents on acetamide; tert-butyl group
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31) C₁₆H₂₁FNO₄ 310.34 84 0.28 54 Fluorophenoxy with butyryl; N-(hydroxy-2-methylpropan-2-yl) substituent
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ 269.77 Not reported Not reported Not reported Chloroacetamide with diethylphenyl and methoxymethyl substituents (pesticide)

Structural and Functional Comparisons

Phenoxy Core Modifications The target compound shares a 2-tert-butyl-4-methylphenoxy group with 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide . However, the latter’s N-(2-methoxyethyl) group differs from the target’s bulkier N-[6-methyl-2-(methylethyl)phenyl], which may enhance lipophilicity and steric hindrance. N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide features a 4-tert-butylphenoxy group, contrasting with the target’s 2-tert-butyl substitution. The amino group in this analog could enable hydrogen bonding, influencing solubility and bioactivity.

Substituent Effects on Physicochemical Properties The tert-butyl group in phenoxy derivatives generally increases hydrophobicity, as seen in N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide (Rf = 0.26, high yield of 95%) . The target compound’s 6-methyl-2-(methylethyl)phenyl group may further elevate its logP value compared to simpler N-alkyl analogs. Fluorinated analogs like Compound 31 (melting point = 84°C, Rf = 0.28) demonstrate how electronegative substituents (e.g., fluorine) can alter crystallization behavior and polarity.

Biological Relevance Pesticidal acetamides such as Alachlor highlight the role of chloro and methoxymethyl groups in herbicidal activity. The target compound’s lack of electronegative substituents may shift its biological profile toward non-pesticidal applications, such as enzyme inhibition or material science. Pyrimidinyloxy acetamides (e.g., 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide) exhibit distinct heterocyclic interactions, underscoring the diversity of acetamide applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide

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